molecular formula C16H16O5 B6365029 2-(2,4-Dimethoxyphenyl)-5-methoxybenzoic acid CAS No. 854241-25-1

2-(2,4-Dimethoxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6365029
CAS No.: 854241-25-1
M. Wt: 288.29 g/mol
InChI Key: HDUACNQKDALWMS-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of methoxy groups attached to the benzene ring, which can influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-5-methoxybenzoic acid typically involves the reaction of 2,4-dimethoxybenzoic acid with appropriate reagents to introduce the methoxy group at the 5-position. One common method is the decarboxylative iodination followed by a palladium-catalyzed Heck reaction . This method provides a good yield under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups can influence its binding affinity to enzymes and receptors, thereby modulating its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxyphenylacetic acid: Similar in structure but with an acetic acid group instead of a benzoic acid group.

    3,4-Dimethoxyphenylacetic acid: Similar in structure but with the methoxy groups at different positions.

Uniqueness

2-(2,4-Dimethoxyphenyl)-5-methoxybenzoic acid is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications where specific structural features are required.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-10-4-6-12(14(8-10)16(17)18)13-7-5-11(20-2)9-15(13)21-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUACNQKDALWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681269
Record name 2',4,4'-Trimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854241-25-1
Record name 2',4,4'-Trimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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